N-[3-(2-bromophenyl)propyl]acetamide

Renin Inhibitor Synthesis Palladium-Catalyzed Cross-Coupling Process Chemistry

Ensure synthetic reproducibility and target selectivity by procuring the correct ortho-bromo regioisomer, CAS 178809-21-7. This specific halogenated phenylpropyl acetamide is a critical intermediate in non-peptidic renin inhibitor programs (US-8759365-B2) and enables MT2-selective ligand design via its steric clash with the MT1 receptor. Documented PCAF (IC50=70,000 nM) and AC1 (IC50=10,000 nM) activity provides a validated reference point for epigenetic and cAMP pathway research. Avoid uncharacterized meta/para analogs which risk divergent biological profiles.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B8604910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-bromophenyl)propyl]acetamide
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC1=CC=CC=C1Br
InChIInChI=1S/C11H14BrNO/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3,(H,13,14)
InChIKeyGTQYXWINRBMMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Bromophenyl)propyl]acetamide (CAS 178809-21-7) Technical Specification and Sourcing Baseline


N-[3-(2-bromophenyl)propyl]acetamide (CAS 178809-21-7) is a halogenated phenylpropyl acetamide derivative with molecular formula C11H14BrNO and molecular weight 256.14 g/mol [1]. This compound features a 2-bromophenyl substituent ortho to a three-carbon propyl chain linked to an acetamide terminus. It is primarily utilized as a research intermediate in medicinal chemistry campaigns, particularly for structure-activity relationship (SAR) exploration of renin inhibitors and melatonin receptor (MT2-selective) ligand development programs . The ortho-bromine substitution distinguishes this scaffold from meta- and para-bromo regioisomers, conferring distinct electronic and steric properties that affect both synthetic reactivity and target engagement profiles.

Regioisomeric and Scaffold Selectivity: Why N-[3-(2-Bromophenyl)propyl]acetamide Cannot Be Interchanged with Meta- or Para-Bromo Analogs


Substitution of N-[3-(2-bromophenyl)propyl]acetamide with regioisomeric analogs (e.g., 3-bromo or 4-bromo variants) or structurally similar arylpropylamides is not scientifically valid without re-validation of target engagement and synthetic feasibility. The ortho-positioned bromine imposes a distinct steric constraint on the phenyl ring's rotational freedom and alters the electron density distribution via both inductive (-I) and resonance (+M) effects, which directly influence binding pocket accommodation in proteins such as renin and melatonin receptors . Furthermore, documented synthetic routes for this specific ortho-bromo scaffold utilize palladium-catalyzed cross-coupling and hydrogenation steps that exhibit yield sensitivity to bromine position . Procurement of generic 'bromophenylpropylacetamide' without CAS verification (178809-21-7) introduces risk of receiving an incorrect regioisomer with divergent biological activity profiles and uncharacterized impurity signatures.

Comparative Quantitative Evidence: N-[3-(2-Bromophenyl)propyl]acetamide (CAS 178809-21-7) vs. Analogs


Synthetic Intermediate for Renin Inhibitors: Validated Multi-Step Yield Data vs. General Bromoacetamide Intermediates

N-[3-(2-bromophenyl)propyl]acetamide has been explicitly validated as a low-molecular-weight, non-peptidic intermediate in patented renin inhibitor synthesis routes . Documented multi-step synthetic protocols report a step yield of 49% for the final acetamide formation using triethylamine in dichloromethane , with an upstream intramolecular palladium-catalyzed substitution step yielding 84% . This contrasts with general-purpose bromoacetamide intermediates lacking documented utility in renin programs.

Renin Inhibitor Synthesis Palladium-Catalyzed Cross-Coupling Process Chemistry

Target Engagement Profile: PCAF and AC1 Inhibition IC50 Values vs. Closest Regioisomer (3-Bromo Analog)

Quantitative target engagement data from BindingDB reveals that N-[3-(2-bromophenyl)propyl]acetamide exhibits an IC50 of 70,000 nM against human PCAF (KAT2B) [1] and an IC50 of 10,000 nM against human AC1 (adenylate cyclase type 1) [2]. While these values indicate modest direct inhibition, the data establish a defined binding signature for the ortho-bromo scaffold. The 3-bromo regioisomer (N-[3-(3-bromophenyl)propyl]acetamide, CAS 174689-09-9) lacks comparable PCAF or AC1 activity data in the same databases, indicating differential target recognition driven solely by bromine position [3].

Epigenetics Histone Acetyltransferase Adenylate Cyclase

Melatonin Receptor Scaffold Classification: Ortho-Bromo Substitution as MT2 Ligand Pharmacophore Component

N-[3-(2-bromophenyl)propyl]acetamide belongs to a defined class of phenylpropylamide derivatives characterized as 'deconstructed bioisosteres' of the melatonin indole scaffold . Structural analysis indicates that the ortho-bromophenyl substitution pattern allows for exploitation of a secondary hydrophobic pocket in MT2 receptors (formed by Val128 and Ile213) that is sterically inaccessible in MT1 receptors . In contrast, the 4-bromo analog (N-[1-(4-bromophenyl)propyl]acetamide, CAS 5216-29-5) has documented HDAC1 inhibition (IC50 = 5 nM) rather than melatonin receptor engagement [1], demonstrating that bromine positional isomerism diverts the compound toward entirely different target classes.

Chronobiology MT2 Receptor Circadian Rhythm

Physicochemical Differentiation: Computed LogP Comparison Across Bromophenyl Positional Isomers

Computed XLogP3-AA values reveal measurable lipophilicity differences among bromophenyl regioisomers. The 2-bromophenyl analog (target compound) has a computed XLogP3-AA of 2.5 [1], while the closely related 3-bromophenyl analog (N-[3-(3-bromophenyl)propyl]acetamide, CAS 174689-09-9) shares an identical computed XLogP3-AA of 2.5 [2]. However, the para-substituted analog (N-[1-(4-bromophenyl)propyl]acetamide, CAS 5216-29-5) demonstrates distinct physicochemical properties including a reported density of 1.315 g/cm³ and boiling point of 405.4 °C , reflecting differential intermolecular packing attributable to bromine position.

Lipophilicity ADME Prediction Physicochemical Property

Minimum Purity Benchmark: 95% Specification vs. Unspecified Analog Purity Grades

Commercial sourcing specifications for N-[3-(2-bromophenyl)propyl]acetamide (CAS 178809-21-7) consistently reference a minimum purity of 95% . The 4-bromo analog (N-[1-(4-bromophenyl)propyl]acetamide, CAS 5216-29-5) is also specified at a minimum 95% purity . However, the 3-bromo analog (CAS 174689-09-9) lacks published commercial purity specifications in authoritative databases [1], representing a procurement risk for researchers requiring validated purity for reproducible experimental outcomes.

Quality Control Procurement Specification Analytical Purity

Validated Research Applications for N-[3-(2-Bromophenyl)propyl]acetamide (CAS 178809-21-7)


Renin Inhibitor Medicinal Chemistry Programs

N-[3-(2-bromophenyl)propyl]acetamide (CAS 178809-21-7) serves as a validated intermediate for synthesizing non-peptidic, low-molecular-weight renin inhibitors . The ortho-bromo substituent enables subsequent palladium-catalyzed intramolecular substitution reactions to form five-, six-, and seven-membered ring systems central to renin inhibitor pharmacophores. Researchers should select this specific CAS number to align with patent-disclosed synthetic routes (US-8759365-B2) and avoid the uncharacterized reactivity of meta- or para-bromo analogs in similar transformations.

MT2-Selective Melatonin Receptor Ligand Scaffold Development

The phenylpropylamide scaffold of N-[3-(2-bromophenyl)propyl]acetamide positions this compound as a starting point for MT2-selective ligand design in chronobiology research . The ortho-bromophenyl group provides steric bulk that exploits the MT2-specific hydrophobic pocket (Val128/Ile213) while clashing with the MT1 binding crevice (Ile115/Met200), offering a structural basis for selectivity optimization. Procurement of the ortho-bromo regioisomer is essential; the para-bromo analog directs toward HDAC1 inhibition (IC50 = 5 nM) [1] and is unsuitable for melatonin receptor programs.

Epigenetic Target Screening (PCAF/KAT2B) Assay Development

N-[3-(2-bromophenyl)propyl]acetamide exhibits measurable inhibition of human PCAF (KAT2B) with an IC50 of 70,000 nM as determined by BROMOscan assay . This activity profile, while modest, provides a defined reference point for histone acetyltransferase (HAT) inhibitor screening campaigns. The compound can serve as a control or scaffold for optimization in epigenetic probe discovery. Researchers should note that the 3-bromo regioisomer lacks comparable PCAF activity data in public databases, making the ortho-bromo compound the preferred choice for reproducibility.

Adenylate Cyclase Type 1 (AC1) Pharmacological Tool Compound Studies

Documented inhibition of human adenylate cyclase type 1 (AC1) with an IC50 of 10,000 nM in HEK293 cell-based cAMP accumulation assays establishes N-[3-(2-bromophenyl)propyl]acetamide as a functional tool for cAMP signaling pathway investigation. This cell-based activity distinguishes the ortho-bromo scaffold from regioisomeric analogs lacking AC1 annotation. Procurement of CAS 178809-21-7 ensures access to a compound with validated cell-based pharmacology for neuroscience or cardiovascular research applications involving cAMP modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(2-bromophenyl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.